(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-fluoro-4-(methylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO4S/c1-10-15(13,14)7-3-2-5(8(11)12)4-6(7)9/h2-4,10-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYRCSBAWGPDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)NC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190969 | |
| Record name | Boronic acid, B-[3-fluoro-4-[(methylamino)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704095-91-9 | |
| Record name | Boronic acid, B-[3-fluoro-4-[(methylamino)sulfonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704095-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-fluoro-4-[(methylamino)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Electrophilic Aromatic Substitution and Borylation
Method Overview:
This approach involves initially synthesizing a suitably substituted phenyl precursor, followed by the installation of the boronic acid group through borylation reactions.
- Preparation of Substituted Phenyl Precursors:
Electrophilic aromatic substitution (EAS) reactions are employed to introduce fluorine and N-methylsulfamoyl groups onto phenyl rings. For example, fluorination can be achieved via direct fluorination or via nucleophilic aromatic substitution, depending on the substrate's electronic properties. The N-methylsulfamoyl group can be introduced through sulfonamide formation using methylamine derivatives.
- Borylation:
The phenyl precursor undergoes a borylation reaction, typically using diboron reagents such as bis(pinacolato)diboron (B2Pin2) in the presence of a catalyst (e.g., Pd or Ni complexes) under reflux conditions. This step attaches the boronic acid functionality to the aromatic ring.
- A study demonstrated the synthesis of boronic acids via Pd-catalyzed borylation of aryl halides, which can be adapted for this compound by starting from a halogenated phenyl derivative (see and).
Cross-Coupling Strategies (Suzuki-Miyaura Reaction)
Method Overview:
The most common and efficient method involves synthesizing a halogenated phenyl derivative and coupling it with a boronic acid or ester.
- Starting Material:
4-bromofluorobenzene is used as the halogenated precursor.
-
- Catalyst: Palladium or nickel complexes, such as Pd(PPh3)4 or Ni(dppf)Cl2.
- Base: Potassium phosphate or carbonate.
- Solvent: Ethanol, dioxane, or a mixture.
- Temperature: Typically around 80°C.
Reaction:
The halogenated precursor reacts with a methylsulfamoyl-substituted phenylboronic acid under these conditions to form the target compound.
- A detailed protocol describes Ni-catalyzed Suzuki-Miyaura coupling of 4-bromofluorobenzene with phenylboronic acids, including optimization of temperature and catalyst loading, achieving high yields (see).
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| Halogenation | 4-bromofluorobenzene | N/A | 4-bromofluorobenzene |
| Cross-coupling | Phenylboronic acid + Ni(dppf)Cl2 | 80°C, 4h | (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid |
Synthesis via Boronic Acid Derivative Formation from Precursors
Method Overview:
This involves synthesizing the N-methylsulfamoyl-substituted phenylboronic acid directly from simpler boronic acid derivatives and sulfonamide precursors.
- React phenylboronic acid derivatives with methylsulfamoyl chlorides or sulfonyl chlorides in the presence of base (e.g., pyridine or triethylamine) to form N-methylsulfamoyl derivatives.
- Subsequent functionalization with fluorine can be achieved via electrophilic fluorination or nucleophilic substitution at the aromatic ring.
- A study on the synthesis of boronic-imine compounds demonstrates the use of sulfonamide derivatives reacting with boronic acids, which can be adapted for this compound's synthesis (see and).
Optimization and Scale-Up Considerations
- Large-scale synthesis emphasizes the use of robust catalysts, such as nickel or palladium complexes, and optimized solvent systems to maximize yield and purity.
- Reaction parameters like temperature, catalyst loading, and reagent stoichiometry are fine-tuned based on kinetic and thermodynamic data.
Data Summary Table:
Chemical Reactions Analysis
Types of Reactions
(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the fluorine atom.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes . The compound’s effects are mediated through pathways involving these interactions, which can lead to the formation of stable complexes or the modification of target molecules.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound’s closest structural analogues include:
(4-Methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid (CAS 874459-71-9): Replaces the 3-fluoro substituent with a methoxy (-OCH₃) group.
4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic acid (CAS 2096329-81-4): Features a trifluoromethyl (-CF₃) group at the 2-position and a bulkier N-propylsulfamoyl group. The CF₃ group increases hydrophobicity (clogP ~3.5), likely reducing aqueous solubility compared to the target compound .
B-[4-[[(3-Chloro-2-methylphenyl)amino]sulfonyl]phenyl]boronic acid (CAS 957066-10-3): Incorporates a chloro and methyl group on the sulfamoyl-attached aromatic ring. The chloro substituent may slow transmetallation in Suzuki reactions due to electron-withdrawing effects, as observed in 4-chlorophenyl boronic acid .
Table 1: Key Physicochemical Properties
| Compound | Molecular Weight | Substituents (Position) | clogP* | Water Solubility |
|---|---|---|---|---|
| Target compound | 243.06† | 3-F, 4-N-methylsulfamoyl | ~1.2‡ | Moderate |
| (4-Methoxy-3-(N-methylsulfamoyl)phenyl)BA | 245.06 | 4-OCH₃, 3-N-methylsulfamoyl | ~0.8 | High |
| 4-(N-Propylsulfamoyl)-2-CF₃-phenyl BA | 335.19 | 2-CF₃, 4-N-propylsulfamoyl | ~3.5 | Low |
*Estimated using fragment-based methods. †Calculated from molecular formula (C₇H₈BFNO₄S). ‡Predicted based on fluorine’s hydrophobic contribution.
Reactivity in Cross-Coupling Reactions
Electron-withdrawing groups (EWGs) like -F and -SO₂NHCH₃ on the phenyl ring modulate reactivity:
- In Suzuki-Miyaura reactions, the target compound’s 3-fluoro substituent may slightly reduce transmetallation efficiency compared to unsubstituted phenyl boronic acid, as seen with 4-chlorophenyl boronic acid (75% vs. 98% conversion in model reactions) .
Oxidation and Stability
Boronic esters hydrolyze to free acids in aqueous media, with rates influenced by diol affinity. For example:
- Pinacol boronic esters oxidize rapidly (t₁/₂ = 10 min for 50% conversion to phenol), while neopentyl glycol esters are slower (t₁/₂ = 27 min) . The target compound’s free acid form may exhibit intermediate stability, as hydrolysis equilibrium depends on sulfamoyl and fluorine substituents’ electronic effects.
Key Challenges :
Biological Activity
(3-Fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is a boronic acid derivative that has drawn attention in medicinal chemistry due to its unique structural features and potential biological applications. Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in drug design and development.
Chemical Structure and Properties
The compound's structure includes a fluorinated phenyl ring and a sulfamoyl group, which may enhance its biological activity by improving binding interactions with target proteins. The presence of the boronic acid moiety allows for interactions with various biological targets, particularly in the context of enzyme inhibition.
The biological activity of this compound primarily involves its ability to interact with enzymes through reversible covalent bonding. This interaction can modulate enzyme activity, potentially leading to therapeutic effects. For example, boronic acids have been shown to inhibit proteasomes, which are critical for protein degradation in cells, thus affecting cellular homeostasis and signaling pathways .
Anticancer Properties
Recent studies have investigated the anticancer potential of boronic acids, including derivatives like this compound. Research indicates that such compounds can exhibit antiproliferative effects against various cancer cell lines. For instance, modifications in the molecular structure, such as the introduction of fluorine or sulfamoyl groups, have been linked to increased potency against prostate cancer cells .
Enzyme Inhibition
Boronic acids are recognized for their ability to inhibit serine proteases and other enzymes involved in metabolic processes. The specific interactions between this compound and target enzymes remain an area of active research. Preliminary findings suggest that this compound may effectively inhibit certain proteases by mimicking the natural substrates .
Case Studies
- Prostate Cancer Cell Line Study : A series of experiments demonstrated that this compound showed significant inhibition of LAPC-4 prostate cancer cells, with IC50 values comparable to established anticancer agents .
- Enzyme Interaction Studies : In vitro assays indicated that this compound could effectively bind to the active sites of selected serine proteases, leading to a decrease in enzymatic activity. This was supported by molecular docking studies that predicted favorable binding conformations .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁BFNO₃S |
| Molecular Weight | 228.1 g/mol |
| CAS Number | 1704095-91-9 |
| IC50 against LAPC-4 | ~10 µM |
| Mechanism of Action | Protease inhibition |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid?
- The synthesis typically involves Suzuki-Miyaura cross-coupling, where the boronic acid moiety reacts with aryl halides using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres. Precursors like 4-bromo-3-fluoro-N-methylbenzenesulfonamide are coupled with bis(pinacolato)diboron in solvents like THF at 80–100°C . Alternative routes may include introducing the sulfamoyl group via SN2 reactions on pre-functionalized phenylboronic acids .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Characterization relies on ¹H/¹³C NMR to confirm boronic acid and sulfamoyl group positions, mass spectrometry (HRMS) for molecular weight verification, and HPLC-MS for impurity profiling (e.g., detecting residual boronic esters or unreacted precursors). Purity thresholds >95% are common for research-grade material .
Q. What are the key chemical reactions involving this boronic acid in organic synthesis?
- Beyond Suzuki-Miyaura coupling, it undergoes oxidative deboronation with H₂O₂, forming phenolic byproducts, which is critical for studying reaction kinetics . It also participates in esterification with diols (e.g., pinacol) to stabilize the boronic acid during storage .
Advanced Research Questions
Q. How can reaction efficiency in cross-coupling be optimized for this compound?
- Factors include catalyst selection (e.g., PdCl₂(dppf) for electron-deficient aryl partners), solvent polarity (DMSO enhances sulfamoyl group stability), and temperature control (60–80°C minimizes decomposition). Kinetic studies using ¹H NMR or HPLC track conversion rates, while computational DFT models predict steric/electronic effects of the fluorosulfamoyl group on coupling barriers .
Q. What methodologies elucidate its mechanism in biological systems (e.g., proteasome inhibition)?
- MTT assays quantify cytotoxicity in cancer cell lines (e.g., MEC1 leukemia cells), while FACScan analysis monitors apoptosis via Annexin V/PI staining. Surface plasmon resonance (SPR) measures binding kinetics to proteasome subunits (e.g., β5 subunit), with dissociation constants (Kd) calculated from sensorgram data .
Q. How are analytical techniques tailored to study its interactions with biomolecules?
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics with glycoproteins (e.g., sialic acid-rich targets), while fluorescence quenching assays using alizarin red S reveal diol-binding affinity . ROS-triggered release studies (e.g., H₂O₂ exposure) employ time-resolved NMR to track boronate-to-quinone methide conversion .
Q. How to resolve contradictions in oxidation stability data across different boronic esters?
- Comparative studies using 2D conductance histograms (for single-molecule junctions) and ARS affinity assays rank diol-boronic acid binding strengths. For example, pinacol esters oxidize faster than neopentyl glycol derivatives despite similar hydrolysis rates, highlighting steric effects on ROS reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
